1-(1H-imidazol-2-yl)cyclopentan-1-ol is a chemical compound characterized by its unique structure, which features an imidazole ring bonded to a cyclopentanol moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name reflects its structural components, and it is associated with the CAS number 1536939-97-5.
1-(1H-imidazol-2-yl)cyclopentan-1-ol can be classified as an organic compound due to its carbon-based structure. It falls under the category of heterocyclic compounds due to the presence of the imidazole ring, which is a five-membered ring containing nitrogen atoms. This classification indicates its potential reactivity and biological activity.
The synthesis of 1-(1H-imidazol-2-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors that contain both cyclopentanol and imidazole functionalities.
A typical synthetic route might include:
The reaction mechanism typically involves nucleophilic attack by the nitrogen of the imidazole on the carbonyl carbon of cyclopentanone, followed by subsequent rearrangements and dehydration steps to yield the final product.
The molecular structure of 1-(1H-imidazol-2-yl)cyclopentan-1-ol consists of:
The molecular formula is , with a molecular weight of approximately 168.20 g/mol. The InChI code for this compound is InChI=1S/C8H12N2O/c11-8(10)6-4-2-1-3-5(6)9-7-8/h6,9,11H,1-4H2,(H,10,11)
.
1-(1H-imidazol-2-yl)cyclopentan-1-ol can participate in various chemical reactions typical for alcohols and heterocycles:
Types of Reactions:
Common reagents for oxidation might include pyridinium chlorochromate (PCC) or other mild oxidants. Substitution reactions could involve alkyl halides or acyl chlorides under basic conditions.
The physical properties include:
Chemical properties include:
Relevant data may indicate that it has a boiling point around 200 °C, although specific data may vary based on purity and environmental conditions .
1-(1H-imidazol-2-yl)cyclopentan-1-ol has potential applications in various scientific fields:
Medicinal Chemistry: It may serve as a lead compound in drug development due to its structural features that allow interaction with biological targets.
Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles.
Biochemical Research: Investigated for its potential roles in enzyme inhibition studies or as a biochemical probe due to its unique structural characteristics .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: